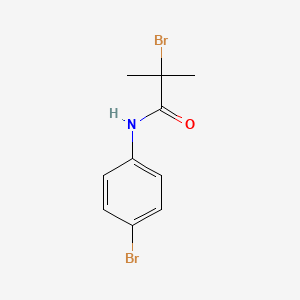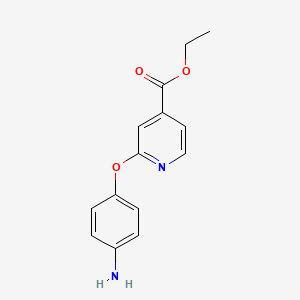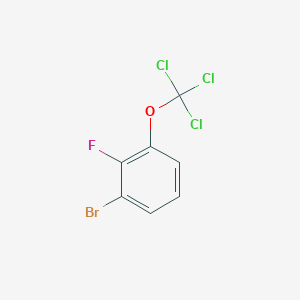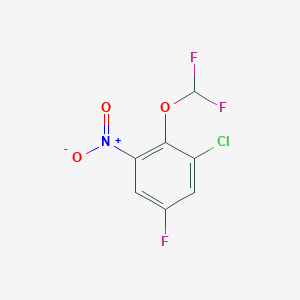
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene
概要
説明
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aryl trifluoromethyl ethers. It is characterized by the presence of three fluorine atoms and a trifluoromethoxy group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenolysis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
化学反応の分析
Types of Reactions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium diisopropylamide (LDA) for Diels-Alder reactions , and various palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Diels-Alder reactions with LDA can yield 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
科学的研究の応用
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene has a wide range of scientific research applications:
作用機序
The mechanism by which 1,2,4-Trifluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethoxy group and fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
(Trifluoromethoxy)benzene: Similar in structure but lacks the additional fluorine atoms, resulting in different chemical properties.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of additional fluorine atoms, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide:
Uniqueness
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is unique due to the combination of its trifluoromethoxy group and multiple fluorine atoms. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in the design of molecules with specific biological and chemical functions .
特性
IUPAC Name |
1,2,4-trifluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWLBEWNJDXLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)

![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)





![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)




